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Compound of Interest

Compound Name: Amino-PEG11-acid

Cat. No.: B8099031

For researchers, scientists, and professionals in drug development, Amino-PEG11-acid and
its derivatives are pivotal tools in the construction of complex bioconjugates, including
Proteolysis Targeting Chimeras (PROTACS). This guide provides an in-depth overview of its
chemical properties, supplier information, and detailed protocols for its use.

While "Amino-PEG11-acid" is a commonly used name, the readily available and stable
precursor is the Fmoc-protected version, Fmoc-NH-PEG11-CH2COOH. This guide will focus
on this precursor, providing the necessary information to deprotect and utilize the resulting
Amino-PEG11-acid in experimental workflows.

Core Properties and Identification

The most common commercially available form of this linker is protected with a
fluorenylmethyloxycarbonyl (Fmoc) group on the amine terminus. This protecting group
ensures stability during storage and allows for selective deprotection when the free amine is
required for conjugation.
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Property Value

1-(9H-Fluoren-9-yl)-3-oxo-
Chemical Name 2,7,10,13,16,19,22,25,28,31,34,37-dodecaoxa-
4-azanonatriacontan-39-oic acid

Fmoc-NH-PEG11-CH2COOH, Fmoc-PEG11-

Synenyms acetic acid

CAS Number 2629308-66-1

Molecular Formula C39H59N015

Molecular Weight 781.89 g/mol

Appearance Viscous liquid or oil

Purity Typically 295%

Storage Conditions Store at -20°C for long-term stability.

Commercial Suppliers

A variety of chemical suppliers offer Fmoc-NH-PEG11-CH2COOH. Researchers can source
this compound from the following vendors, among others:

e BroadPharm

» MedKoo Biosciences
» Biopharma PEG

e ChemScene

» Ambeed

e Chem-Impex

It is recommended to request a certificate of analysis from the supplier to confirm the purity and
identity of the compound.
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Experimental Protocols

The utility of Fmoc-NH-PEG11-CH2COOH lies in its bifunctional nature. The terminal
carboxylic acid can be activated for coupling, while the Fmoc-protected amine can be
deprotected to reveal a primary amine for subsequent reactions.

Fmoc Deprotection to Yield Amino-PEG11-acid

Objective: To remove the Fmoc protecting group from Fmoc-NH-PEG11-CH2COOH to
generate the free amine of Amino-PEG11-acid.

Materials:

e Fmoc-NH-PEG11-CH2COOH

» Piperidine

e N,N-Dimethylformamide (DMF)

Protocol:

e Dissolve Fmoc-NH-PEG11-CH2COOH in DMF.

e Prepare a 20% (v/v) solution of piperidine in DMF.

e Add the 20% piperidine solution to the solution of the Fmoc-protected PEG linker.
» Allow the reaction to proceed at room temperature for 10-30 minutes.

» Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) to confirm the
disappearance of the starting material.

e Upon completion, the solvent and excess piperidine can be removed under reduced
pressure. The resulting Amino-PEG11-acid can often be used in the next step without
further purification, or it can be purified by standard chromatographic methods if necessary.

Amide Coupling of Amino-PEG11-acid to a Target
Molecule
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Objective: To conjugate the carboxylic acid terminus of the deprotected Amino-PEG11-acid to

a primary amine on a target molecule.

Materials:

Amino-PEG11-acid (generated from the deprotection of Fmoc-NH-PEG11-CH2COOH)

Target molecule with a primary amine

Coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-
Hydroxysuccinimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-
b]pyridinium 3-oxid hexafluorophosphate)

Anhydrous DMF or other suitable aprotic solvent

Tertiary amine base such as DIPEA (N,N-Diisopropylethylamine)

Protocol:

Dissolve the amine-containing target molecule in anhydrous DMF.

In a separate flask, dissolve Amino-PEG11-acid, EDC (1.2 equivalents), and NHS (1.2
equivalents) in anhydrous DMF. Allow the activation to proceed for 15-30 minutes at room
temperature.

Add the activated Amino-PEG11-acid solution to the solution of the target molecule.

Add DIPEA (2-3 equivalents) to the reaction mixture.

Stir the reaction at room temperature for 2-24 hours. The reaction progress should be
monitored by TLC or LC-MS.

Upon completion, the reaction mixture can be worked up by quenching with water and
extracting the product. Purification is typically performed by column chromatography or
preparative HPLC.

Visualizing Experimental Workflows
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To further clarify the experimental processes, the following diagrams illustrate the key steps in
utilizing Amino-PEG11-acid.
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Amide Coupling Workflow

This technical guide provides a foundational understanding of Amino-PEG11-acid, its
commercially available precursor, and its application in bioconjugation. For specific
applications, further optimization of the described protocols may be necessary. Always refer to
the supplier's documentation for the most accurate and up-to-date product information.
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 To cite this document: BenchChem. [A Technical Guide to Amino-PEG11-acid: Properties,
Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8099031#amino-pegll-acid-cas-number-and-
supplier]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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